2-[(2-Oxo-2-phenylethyl)sulfanyl]-6-(pyridin-3-yl)pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Oxo-2-phenylethyl)thio)-6-(pyridin-3-yl)pyrimidin-4(1H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidinone core substituted with a phenylethylthio group and a pyridinyl group, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Oxo-2-phenylethyl)thio)-6-(pyridin-3-yl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidinone derivative with a phenylethylthio compound under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-((2-Oxo-2-phenylethyl)thio)-6-(pyridin-3-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridinyl derivatives.
Scientific Research Applications
2-((2-Oxo-2-phenylethyl)thio)-6-(pyridin-3-yl)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((2-Oxo-2-phenylethyl)thio)-6-(pyridin-3-yl)pyrimidin-4(1H)-one is largely dependent on its interaction with biological targets. The compound can bind to specific enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces, leading to changes in the biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-((2-Oxo-2-phenylethyl)thio)-6-(pyridin-2-yl)pyrimidin-4(1H)-one: Similar structure but with a different position of the pyridinyl group.
2-((2-Oxo-2-phenylethyl)thio)-6-(pyridin-4-yl)pyrimidin-4(1H)-one: Another isomer with the pyridinyl group in a different position.
2-((2-Oxo-2-phenylethyl)thio)-6-(quinolin-3-yl)pyrimidin-4(1H)-one: Contains a quinolinyl group instead of a pyridinyl group.
Uniqueness
The unique combination of the phenylethylthio and pyridinyl groups in 2-((2-Oxo-2-phenylethyl)thio)-6-(pyridin-3-yl)pyrimidin-4(1H)-one provides distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
64670-18-4 |
---|---|
Molecular Formula |
C17H13N3O2S |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-phenacylsulfanyl-4-pyridin-3-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H13N3O2S/c21-15(12-5-2-1-3-6-12)11-23-17-19-14(9-16(22)20-17)13-7-4-8-18-10-13/h1-10H,11H2,(H,19,20,22) |
InChI Key |
MDTDOZPXZXGSSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC(=CC(=O)N2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.